molecular formula C14H17BrFNO4 B13535555 (R)-3-(3-Bromo-2-fluorophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid

(R)-3-(3-Bromo-2-fluorophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid

Cat. No.: B13535555
M. Wt: 362.19 g/mol
InChI Key: KOGJKRRKUMYSBL-SNVBAGLBSA-N
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Description

(3R)-3-(3-bromo-2-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid is a chiral compound with potential applications in various fields of scientific research. This compound features a bromine and fluorine-substituted phenyl ring, a tert-butoxycarbonyl (Boc) protected amino group, and a propanoic acid moiety. The presence of these functional groups makes it an interesting subject for synthetic chemistry and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(3-bromo-2-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-2-fluoroaniline and tert-butyl 3-aminopropanoate.

    Protection of Amino Group: The amino group of 3-bromo-2-fluoroaniline is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

    Coupling Reaction: The Boc-protected amine is then coupled with tert-butyl 3-aminopropanoate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Deprotection: The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-(3-bromo-2-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The propanoic acid moiety can be oxidized to form corresponding carboxylic acid derivatives or reduced to alcohols.

    Hydrolysis: The ester linkage in the Boc-protected amino group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Hydrolysis: Formation of free amino acids or carboxylic acids.

Scientific Research Applications

(3R)-3-(3-bromo-2-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (3R)-3-(3-bromo-2-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-3-(3-bromo-2-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid is unique due to its combination of bromine, fluorine, and Boc-protected amino groups. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H17BrFNO4

Molecular Weight

362.19 g/mol

IUPAC Name

(3R)-3-(3-bromo-2-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H17BrFNO4/c1-14(2,3)21-13(20)17-10(7-11(18)19)8-5-4-6-9(15)12(8)16/h4-6,10H,7H2,1-3H3,(H,17,20)(H,18,19)/t10-/m1/s1

InChI Key

KOGJKRRKUMYSBL-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=C(C(=CC=C1)Br)F

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=C(C(=CC=C1)Br)F

Origin of Product

United States

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